Cas no 33396-29-1 (Erythromycin A Enol Ether)

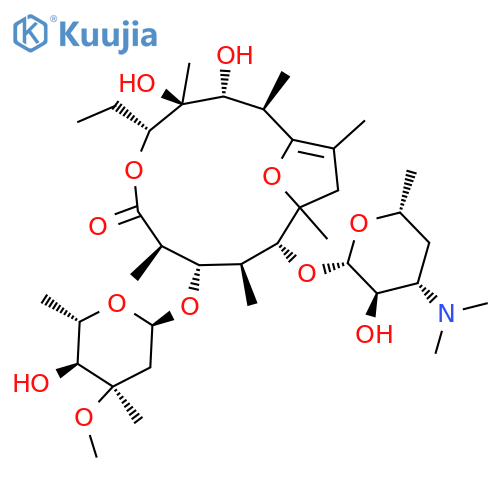

Erythromycin A Enol Ether structure

商品名:Erythromycin A Enol Ether

CAS番号:33396-29-1

MF:C37H65NO12

メガワット:715.911513090134

CID:308125

Erythromycin A Enol Ether 化学的及び物理的性質

名前と識別子

-

- Erythromycin,8,9-didehydro-9-deoxo-6-deoxy-6,9-epoxy-

- Erythromycin A Enol Ether

- 6,9-Epoxy-8,9-didehydro-9-deoxo-6-deoxyerythromycin

- 6-Deoxy-9-deoxo-8,9-didehydro-6,9-epoxyerythromycin

- 8,9-anhydroerythromycin 6,9-hemiketal

- 8,9-anhydroerythromycin A

- 8,9-anhydroerythromycin A 6,9-hemiacetal

- 8,9-anhydroerythromycin A 6,9-hemiketal

- 9-Deoxo-6-deoxy-6,9-epoxy-8,9-didehydroerythromycin

- EM 523

- erythromycin hemiketal

-

- インチ: InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19?,20-,21-,22+,23?,24?,25+,26?,27?,29-,30+,31?,32+,34?,35?,36?,37+/m0/s1

- InChIKey: JFVYXJKGJMUGRG-POECJHBWSA-N

- ほほえんだ: CC[C@@H]1[C@](C)([C@@H]([C@@H](C)C2=C(C)CC(C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O1)OC3CC(C)(C(C(C)O3)O)OC)OC4C(C(CC(C)O4)N(C)C)O)O2)O)O

計算された属性

- せいみつぶんしりょう: 715.45100

- 水素結合ドナー数: 4

- 水素結合受容体数: 13

- 重原子数: 50

- 回転可能化学結合数: 7

じっけんとくせい

- ゆうかいてん: 133-1350C

- PSA: 165.84000

- LogP: 2.89230

Erythromycin A Enol Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8768-10mg |

Erythromycin A enol ether |

33396-29-1 | 98% | 10mg |

¥2857.00 | 2023-09-09 | |

| BioAustralis | BIA-E1347-5 mg |

Erythromycin A enol ether |

33396-29-1 | >95%byHPLC | 5mg |

$473.00 | 2023-09-18 | |

| TRC | E649970-50mg |

Erythromycin A Enol Ether |

33396-29-1 | 50mg |

$1211.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8768-1mg |

Erythromycin A enol ether |

33396-29-1 | 98% | 1mg |

¥428.00 | 2023-09-09 | |

| BioAustralis | BIA-E1347-1mg |

Erythromycin A enol ether |

33396-29-1 | >95% by HPLC | 1mg |

$160.00 | 2024-07-19 | |

| BioAustralis | BIA-E1347-5mg |

Erythromycin A enol ether |

33396-29-1 | >95% by HPLC | 5mg |

$560.00 | 2024-07-19 | |

| A2B Chem LLC | AF71801-5mg |

Erythromycin A Enol Ether |

33396-29-1 | ≥95% | 5mg |

$140.00 | 2024-04-20 | |

| BioAustralis | BIA-E1347-1 mg |

Erythromycin A enol ether |

33396-29-1 | >95%byHPLC | 1mg |

$135.00 | 2023-09-18 | |

| TRC | E649970-100mg |

Erythromycin A Enol Ether |

33396-29-1 | 100mg |

$1793.00 | 2023-05-18 | ||

| TRC | E649970-5mg |

Erythromycin A Enol Ether |

33396-29-1 | 5mg |

$193.00 | 2023-05-18 |

Erythromycin A Enol Ether 関連文献

-

1. Contents pages

-

2. Weak binding of erythromycin analogues to bacterial ribosomes: a 1H NMR studyRicard J. Brennan,Abida Awan,Jill Barber,Eric Hunt,Karen L. Kennedy,Shahireh Sadegholnejat J. Chem. Soc. Chem. Commun. 1994 1615

-

3. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectraPerwaiz Alam,P. Christopher Buxton,John A. Parkinson,Jill Barber J. Chem. Soc. Perkin Trans. 2 1995 1163

-

4. 14??NMR spectroscopic methodsChristopher Halkides,R. Thomas Williamson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2002 98 639

-

Pranab K. Bhadra,Abdolreza Hassanzadeh,Biljana Arsic,David G. Allison,Gareth A. Morris,Jill Barber Org. Biomol. Chem. 2016 14 6289

33396-29-1 (Erythromycin A Enol Ether) 関連製品

- 105882-69-7(Pseudo Erythromycin A Enol Ether)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量